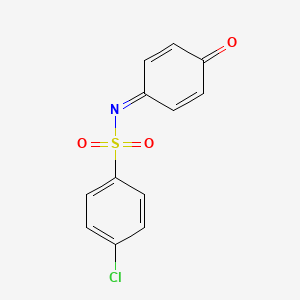![molecular formula C19H15N3O2 B14168019 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione CAS No. 76896-48-5](/img/structure/B14168019.png)
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of the desired compound under mild reaction conditions . The reaction typically involves the use of a neutral catalyst such as trityl chloride in chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, but on a larger scale. The use of eco-friendly and magnetized biopolymer cellulose-based heterogeneous acid catalysts has been explored for the synthesis of functionalized pyrimidoquinolines, providing a green chemistry approach .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antifungal, antimalarial, and anticancer properties
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MDM2 E3 ligase, which plays a role in the regulation of the p53 tumor suppressor protein . This inhibition can lead to the activation of p53 and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Ethyl-3-methylpyrimido[4,5-b]quinoline-2,4-dione
- 3-Methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
- 3-Methyl-10-ethylpyrimido[4,5-b]quinoline-2,4-dione
Uniqueness
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76896-48-5 |
|---|---|
Molekularformel |
C19H15N3O2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
3-methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-9-14(10-8-12)22-16-6-4-3-5-13(16)11-15-17(22)20-19(24)21(2)18(15)23/h3-11H,1-2H3 |
InChI-Schlüssel |
VTZFQICGFIQGLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C=C4C2=NC(=O)N(C4=O)C |
Löslichkeit |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


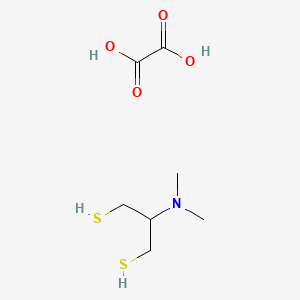
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
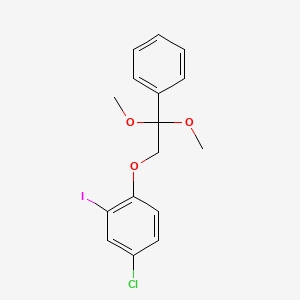
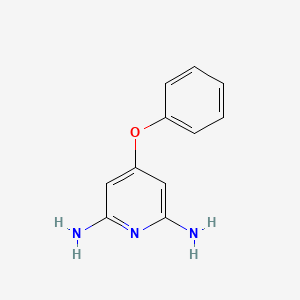
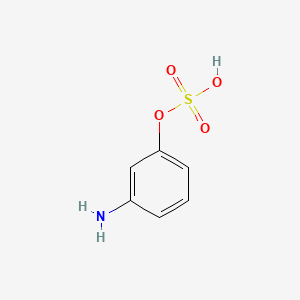
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
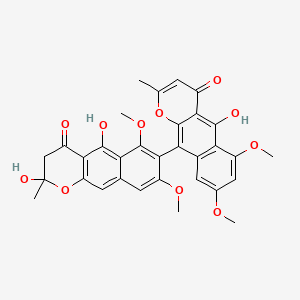
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)
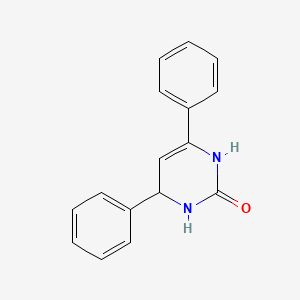
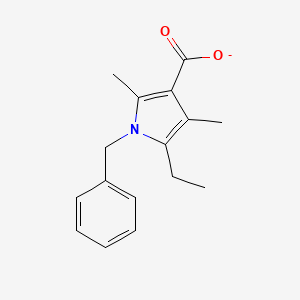
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
